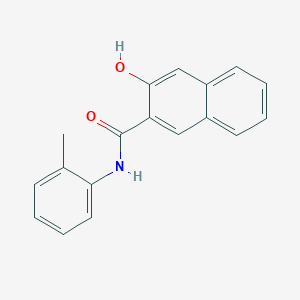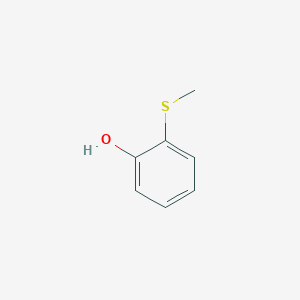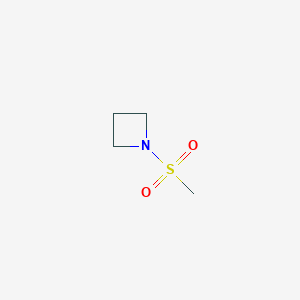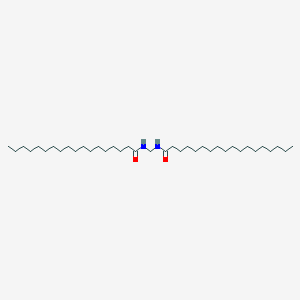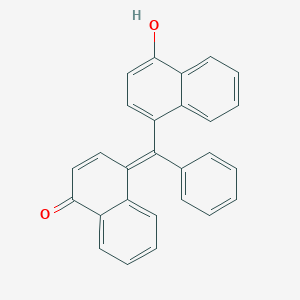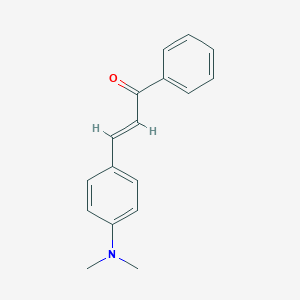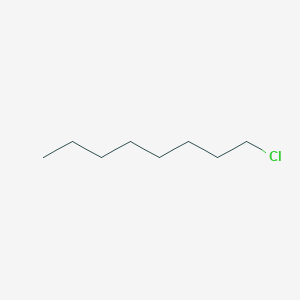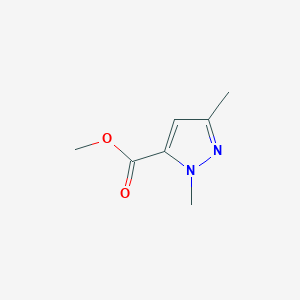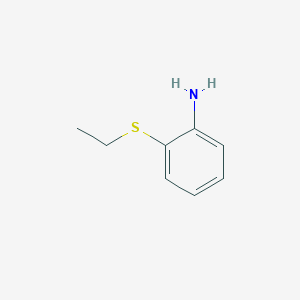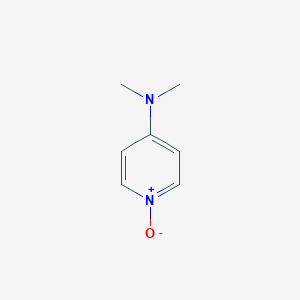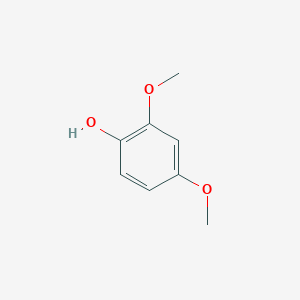![molecular formula C4H7N2NaO3 B087158 Sodium;2-[(2-aminoacetyl)amino]acetate CAS No. 1070-67-3](/img/structure/B87158.png)
Sodium;2-[(2-aminoacetyl)amino]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium;2-[(2-aminoacetyl)amino]acetate, also known as glycine sodium salt, is a compound that is commonly used in scientific research. It is a derivative of the amino acid glycine and is often used as a buffer in biochemical and physiological experiments.
作用机制
The mechanism of action of sodium;2-[(2-aminoacetyl)amino]acetate is related to its ability to act as a buffer. It helps to maintain a stable pH in solutions, which is important for many biochemical and physiological reactions. It also acts as a substrate for enzymes, which can modify its chemical structure and produce other compounds.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. It is involved in the metabolism of amino acids and can be used as a substrate for enzymes such as transaminases. It also helps to maintain a stable pH in solutions, which is important for many biochemical and physiological reactions.
实验室实验的优点和局限性
One of the main advantages of using sodium;2-[(2-aminoacetyl)amino]acetate in lab experiments is its ability to act as a buffer. This helps to maintain a stable pH in solutions, which is important for many biochemical and physiological reactions. It is also relatively inexpensive and easy to synthesize.
However, there are also some limitations to using this compound in lab experiments. It can be toxic at high concentrations, and its use may interfere with certain types of assays. Additionally, it may not be suitable for experiments that require a specific pH range.
未来方向
There are several future directions for research involving sodium;2-[(2-aminoacetyl)amino]acetate. One area of interest is its potential use as a substrate for new enzymes, which could have applications in biotechnology and medicine. Additionally, researchers may investigate its effects on specific biochemical pathways or its use in new types of assays. Finally, there may be opportunities to optimize the synthesis method for increased efficiency or to explore new applications for this compound.
Conclusion:
This compound is a compound with many scientific research applications. It is commonly used as a buffer in biochemical and physiological experiments and is involved in the metabolism of amino acids. Its ability to maintain a stable pH in solutions makes it an important tool for many types of experiments. While there are some limitations to its use, there are also many opportunities for future research and development in this area.
合成方法
Sodium;2-[(2-aminoacetyl)amino]acetate can be synthesized by reacting this compound with sodium hydroxide. The reaction results in the formation of the sodium salt of this compound, which is soluble in water and has a pH of around 9. The synthesis method is relatively simple and inexpensive, making it a popular choice for researchers.
科学研究应用
Sodium;2-[(2-aminoacetyl)amino]acetate has a wide range of scientific research applications. It is commonly used as a buffer in biochemical and physiological experiments, as it helps to maintain a stable pH and prevent fluctuations in acidity. It is also used as a substrate for enzymes such as transaminases, which are involved in the metabolism of amino acids.
属性
CAS 编号 |
1070-67-3 |
|---|---|
分子式 |
C4H7N2NaO3 |
分子量 |
154.1 g/mol |
IUPAC 名称 |
sodium;2-[(2-aminoacetyl)amino]acetate |
InChI |
InChI=1S/C4H8N2O3.Na/c5-1-3(7)6-2-4(8)9;/h1-2,5H2,(H,6,7)(H,8,9);/q;+1/p-1 |
InChI 键 |
WPRXXEWEGIQIDN-UHFFFAOYSA-M |
手性 SMILES |
C(C(=O)NCC(=O)[O-])N.[Na+] |
SMILES |
C(C(=O)NCC(=O)[O-])N.[Na+] |
规范 SMILES |
C(C(=O)NCC(=O)[O-])N.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



